![molecular formula C17H15F3N2O2 B13460521 2-[(3-acetylphenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B13460521.png)
2-[(3-acetylphenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-acetylphenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide is an organic compound that features both an amide and an aromatic amine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-acetylphenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 3-acetylaniline with 4-(trifluoromethyl)benzoyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of 3-acetylaniline and the acyl chloride group of 4-(trifluoromethyl)benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-acetylphenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of amines
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives
Applications De Recherche Scientifique
2-[(3-acetylphenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of 2-[(3-acetylphenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(3-acetylphenyl)amino]-N-phenylacetamide: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
N-[4-(trifluoromethyl)phenyl]acetamide: Lacks the acetylphenylamino group, which may influence its binding affinity and specificity.
Uniqueness
The presence of both the acetylphenylamino and trifluoromethyl groups in 2-[(3-acetylphenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide makes it unique compared to similar compounds. These functional groups can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C17H15F3N2O2 |
|---|---|
Poids moléculaire |
336.31 g/mol |
Nom IUPAC |
2-(3-acetylanilino)-N-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H15F3N2O2/c1-11(23)12-3-2-4-15(9-12)21-10-16(24)22-14-7-5-13(6-8-14)17(18,19)20/h2-9,21H,10H2,1H3,(H,22,24) |
Clé InChI |
UYVVOMZEBQNCMU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)NCC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


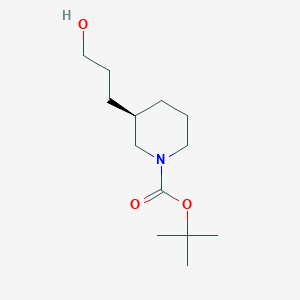
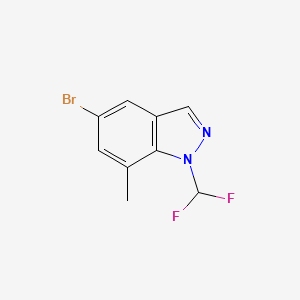
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid](/img/structure/B13460450.png)
![(2R,3R,4S)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-3-fluoro-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B13460452.png)
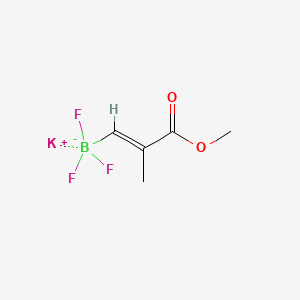
![tert-Butyl 4-(difluoromethyl)-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13460465.png)

![2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B13460484.png)
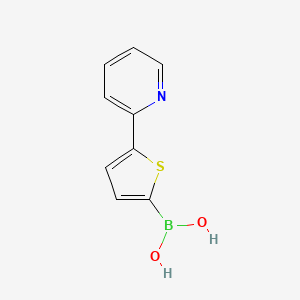
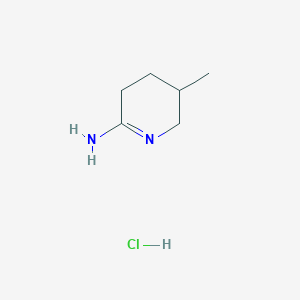
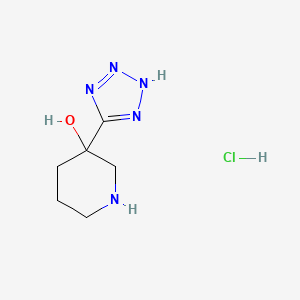


![2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B13460514.png)
